molecular formula C22H26I3N3O10 B033362 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate CAS No. 76801-94-0

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Cat. No. B033362
CAS RN: 76801-94-0
M. Wt: 873.2 g/mol
InChI Key: SHUOZUDQONPJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis involves the preparation of 5-[(2-hydroxyacyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamides, utilizing conditions that yield good to excellent outcomes. The Smiles rearrangement is a key reaction in synthesizing di- and triiodinated derivatives, showing high yields under optimized conditions (Anelli et al., 1997); (Anelli et al., 2009).

Molecular Structure Analysis The molecular structure of similar compounds involves complex aromatic systems with multiple functional groups, leading to interesting chemical and physical properties. Detailed structural analysis is essential for understanding its behavior and applications (Pillai et al., 1994).

Chemical Reactions and Properties The compound's chemical reactions include interactions with bases and undergoes rearrangements that significantly affect its structure and properties. Specific conditions can lead to various side products, highlighting the compound's reactive nature and complexity (Anelli et al., 1997).

Physical Properties Analysis The solubility of similar compounds in ethanol + water mixtures has been studied, providing insights into its behavior in different solvents. Such information is crucial for its application in various fields (Zhang et al., 2010).

properties

IUPAC Name

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOZUDQONPJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26I3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Synthesis routes and methods I

Procedure details

5-Amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (14.08 g, 0.02 mol), which had been prepared according to GB-A-1548594 was suspended in pyridine (200 ml) and acetic anhydride (57.1 g, 0.56 mol) was added dropwise with stirring and cooling. After stirring overnight, the mixture was poured into ethyl acetate (300 ml) and 20% aqueous HCl (200 ml). After extraction, the organic phase was washed with 2 M aqueous HCl (20 ml), brine (70 ml), dried (Na2SO4) and evaporated. Yield 17.4 g (100%). The crude material was used without further purification, since analysis by HPLC and 1H NMR indicated, that the product was >97% pure.
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14.08 g
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reactant
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A-1548594
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57.1 g
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300 mL
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200 mL
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200 mL
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Synthesis routes and methods II

Procedure details

acetylating 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with an acetylating agent in N,N,-dimethylacetamide and a catalyst to produce 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide,
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